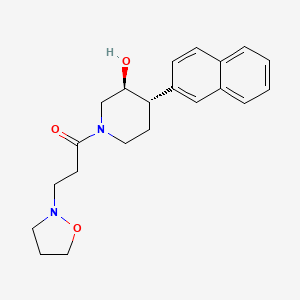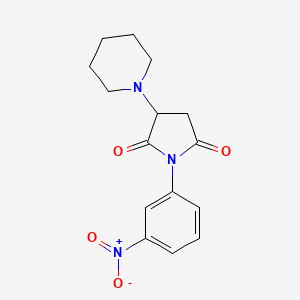
N-(2-ethoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(2-ethoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide involves multiple steps, including polycondensation and direct condensation methods. For example, new polyamides were synthesized through direct polycondensation of 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane with various dicarboxylic acids, highlighting a methodological approach to designing adamantane-containing polymers with specific properties (Chern, Lin, & Kao, 1998). Additionally, ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides were prepared by reacting amines of the adamantane series with ethyl chlorooxoacetate and oxalyl chloride, showcasing the versatility in creating adamantane-based compounds (D'yachenko, Burmistrov, & Butov, 2019).
Molecular Structure Analysis
The molecular structure of adamantane derivatives is characterized by X-ray diffraction techniques, demonstrating the arrangement and conformation of atoms within the molecules. For instance, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed experimentally and theoretically, revealing crystallization in a triclinic system and providing insights into its geometric parameters and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, forming new bonds and functional groups. The synthesis and properties of E and Z isomers of adamantane-containing Schiff bases exemplify the chemical versatility of these compounds, including their formation through condensation reactions and the impact of structural changes on their properties (Dikusar, Kozlov, & Potkin, 2010).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as solubility, melting and glass transition temperatures, and thermal stability, are critical for their application in materials science. The synthesis of polyamides and polyimides from adamantane-based monomers demonstrates the high thermal stability and good solubility of these polymers, making them suitable for high-performance applications (Liaw & Liaw, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are essential for understanding the potential applications of adamantane derivatives. The antimicrobial and anti-inflammatory activities of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols highlight the bioactive potential of these compounds, indicating their utility in medicinal chemistry (Al-Abdullah et al., 2014).
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-methylphenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO2/c1-3-29-23-7-5-4-6-22(23)27-24(28)26-15-19-12-20(16-26)14-25(13-19,17-26)21-10-8-18(2)9-11-21/h4-11,19-20H,3,12-17H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDIBIKTYZPDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-(4-methylphenyl)-1-adamantanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4017414.png)
![N-[2-(cyclohexylthio)ethyl]-2-phenylacetamide](/img/structure/B4017420.png)
![3-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}propanamide](/img/structure/B4017425.png)

![2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4017454.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B4017455.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B4017461.png)


![1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4017487.png)
![N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4017491.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(3,4-dimethoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B4017504.png)